molecular formula C21H18BrN3O4S B4718632 [(5-bromopyridin-2-yl)carbamoyl]methyl 2-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)acetate

[(5-bromopyridin-2-yl)carbamoyl]methyl 2-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)acetate

Cat. No.: B4718632
M. Wt: 488.4 g/mol
InChI Key: PJNMNSXWIPECJP-UHFFFAOYSA-N
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Description

[(5-bromopyridin-2-yl)carbamoyl]methyl 2-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)acetate is a complex organic compound that features a combination of bromopyridine, naphthalene, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-bromopyridin-2-yl)carbamoyl]methyl 2-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)acetate typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:

    Carbamoylation: The addition of a carbamoyl group to the bromopyridine.

    Thioester Formation: The formation of a thioester linkage between the carbamoyl groups and the sulfanyl acetate.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for large-scale production, ensuring safety protocols are in place, and implementing purification techniques such as crystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

[(5-bromopyridin-2-yl)carbamoyl]methyl 2-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bromine atom in the pyridine ring can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like sodium methoxide (NaOCH₃) or sodium hydride (NaH) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

[(5-bromopyridin-2-yl)carbamoyl]methyl 2-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of [(5-bromopyridin-2-yl)carbamoyl]methyl 2-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)acetate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing biological pathways. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • [(5-chloropyridin-2-yl)carbamoyl]methyl 2-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)acetate
  • [(5-fluoropyridin-2-yl)carbamoyl]methyl 2-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)acetate

Uniqueness

[(5-bromopyridin-2-yl)carbamoyl]methyl 2-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)acetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from similar compounds with different halogen atoms, such as chlorine or fluorine, which may have different chemical and biological properties.

Properties

IUPAC Name

[2-[(5-bromopyridin-2-yl)amino]-2-oxoethyl] 2-[2-(naphthalen-1-ylamino)-2-oxoethyl]sulfanylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18BrN3O4S/c22-15-8-9-18(23-10-15)25-19(26)11-29-21(28)13-30-12-20(27)24-17-7-3-5-14-4-1-2-6-16(14)17/h1-10H,11-13H2,(H,24,27)(H,23,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNMNSXWIPECJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)CSCC(=O)OCC(=O)NC3=NC=C(C=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(5-bromopyridin-2-yl)carbamoyl]methyl 2-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)acetate
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